molecular formula C6H9N3O2 B13525513 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one

2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one

Cat. No.: B13525513
M. Wt: 155.15 g/mol
InChI Key: IGSWXUNLAMZQRK-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the second position, a hydroxy group at the sixth position, and two methyl groups at the fifth position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids. Its structural similarity to nucleobases makes it a candidate for investigating DNA and RNA binding properties.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antiviral, antibacterial, and anticancer activities due to their ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one involves its interaction with various molecular targets. The amino and hydroxy groups enable it to form hydrogen bonds with biological macromolecules, influencing their structure and function. It can act as an inhibitor or modulator of enzymatic activities, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a single methyl group.

    2-Amino-4,6-dihydroxypyrimidine: Contains two hydroxy groups instead of one.

    2,4-Diamino-6-hydroxypyrimidine: Contains two amino groups and one hydroxy group.

Uniqueness

2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is unique due to the presence of two methyl groups at the fifth position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and chemical properties.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-imino-5,5-dimethyl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C6H9N3O2/c1-6(2)3(10)8-5(7)9-4(6)11/h1-2H3,(H3,7,8,9,10,11)

InChI Key

IGSWXUNLAMZQRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=N)NC1=O)C

Origin of Product

United States

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